Boc-L-2-Pyridylalanine is a derivative of the amino acid alanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain is substituted with a pyridine ring at the second position. Its molecular formula is C₁₃H₁₈N₂O₄, and it has a molecular weight of approximately 266.29 g/mol. This compound is notable for its unique structural features that combine properties of both amino acids and heterocyclic compounds, making it an interesting subject in medicinal chemistry and peptide synthesis .
Boc-L-2-Pyridylalanine itself does not possess a known mechanism of action in biological systems. Its primary function is as a building block for the synthesis of peptides containing a pyridyl moiety. These peptides can then be studied for their potential biological activities, such as enzyme inhibition or receptor binding [].
Boc-L-2-Pyridylalanine (Boc-L-2-Pal-OH) is a valuable building block in peptide synthesis due to its unique properties. The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection and coupling with other amino acids to create complex peptide sequences. Additionally, the pyridyl ring in its structure can participate in various interactions, such as hydrogen bonding and π-π stacking, potentially influencing the conformation and activity of the resulting peptide (https://pubchem.ncbi.nlm.nih.gov/compound/Boc-3-4-pyridyl-L-alanine). This makes Boc-L-2-Pyridylalanine a valuable tool for researchers studying protein structure, function, and interactions.
The incorporation of Boc-L-2-Pyridylalanine into peptides can lead to potential therapeutic candidates. The pyridyl group can contribute to various properties, including improved binding affinity to target molecules, increased stability against enzymatic degradation, and enhanced cell permeability (https://pubchem.ncbi.nlm.nih.gov/compound/Boc-3-4-pyridyl-L-alanine). Researchers are exploring the use of Boc-L-2-Pyridylalanine-containing peptides in the development of drugs for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Boc-L-2-Pyridylalanine has also found applications in material science research. Its unique chemical structure allows it to self-assemble into well-defined nanostructures, such as nanotubes and hydrogels. These nanostructures can be further modified to incorporate various functionalities, making them potentially useful for applications in drug delivery, biosensing, and tissue engineering ().
While specific biological activities of Boc-L-2-Pyridylalanine are not extensively documented, similar compounds have been reported to exhibit various biological properties. These include:
Boc-L-2-Pyridylalanine can be synthesized through several methods:
Boc-L-2-Pyridylalanine has several applications in various fields:
Boc-L-2-Pyridylalanine shares similarities with several other compounds that contain pyridine or similar heterocycles. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Boc-L-Alanine | C₇H₁₅N₁O₂ | Standard amino acid without heterocycle |
Boc-L-3-Pyridylalanine | C₈H₁₀N₂O₂ | Pyridine at 3-position, different properties |
Boc-L-Selenocystine | C₁₂H₁₅N₂O₄Se | Contains selenium, used for specific reactions |
Boc-L-Tyrosine | C₉H₉N₁O₃ | Contains a phenolic hydroxyl group |
Boc-L-2-Pyridylalanine's uniqueness lies in its specific substitution pattern on the alanine backbone, which may influence its reactivity and biological activity compared to other derivatives. Its ability to form diverse interactions due to the presence of both an amino acid and a heterocyclic ring makes it particularly valuable in medicinal chemistry .
Irritant